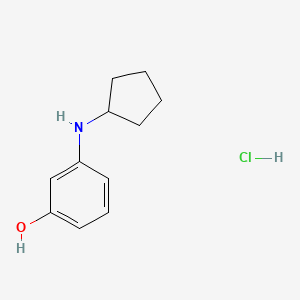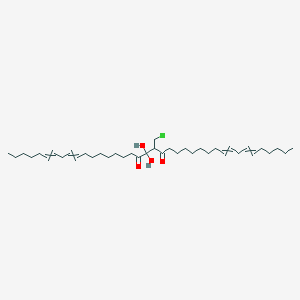
20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione is a complex organic compound characterized by its unique structure, which includes chloromethyl and dihydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione typically involves multi-step organic reactions. One common method involves the chloromethylation of a precursor compound, followed by hydroxylation and subsequent formation of the tetraene structure. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation and hydroxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The dihydroxy groups may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl derivatives: Compounds with similar chloromethyl groups, such as chloromethyl ethoxysilanes, exhibit comparable reactivity and applications.
Dihydroxy derivatives: Compounds with dihydroxy groups, such as dihydroxybenzenes, share similar chemical properties and reactivity.
Uniqueness
20-(Chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione is unique due to its combination of chloromethyl and dihydroxy functional groups, along with its extended tetraene structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C39H67ClO4 |
|---|---|
Molecular Weight |
635.4 g/mol |
IUPAC Name |
20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,36,43-44H,3-10,15-16,21-35H2,1-2H3 |
InChI Key |
YLHLZFURFIUYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCC=CCCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)

![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
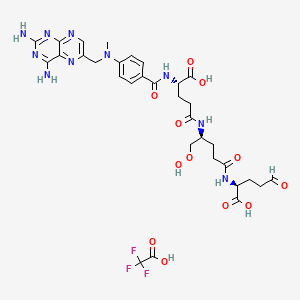
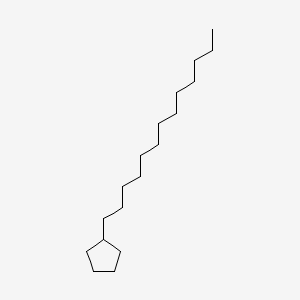
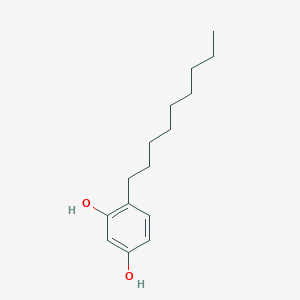
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
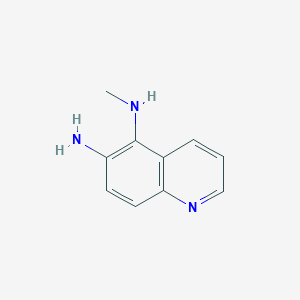
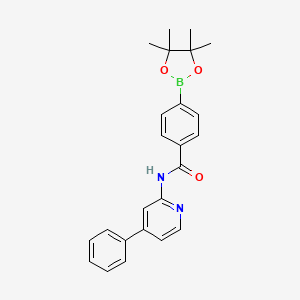
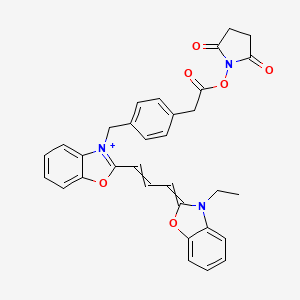
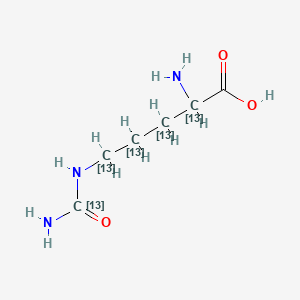
![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)
